Thietane

Descripción

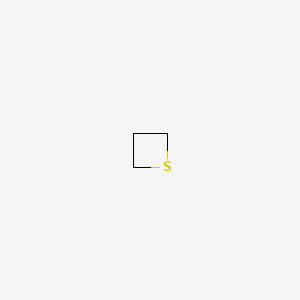

Structure

3D Structure

Propiedades

IUPAC Name |

thietane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S/c1-2-4-3-1/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSROQCDVUIHRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25821-32-3 | |

| Record name | Polythietane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25821-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7059773 | |

| Record name | Thietane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287-27-4 | |

| Record name | Thietane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thietane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000287274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thietane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thietane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thietane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thietane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIETANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O7C19QQDB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Thietane Derivatives

Cyclic Thioetherification Strategies

Cyclic thioetherification represents a classical and still widely applied approach to the thietane core. nih.govbeilstein-journals.org This strategy is broadly categorized into intermolecular and intramolecular processes, both relying on the formation of two carbon-sulfur bonds to close the four-membered ring.

Intermolecular Double Nucleophilic Displacements

The most traditional route to thietanes involves the reaction of a 1,3-difunctionalized alkane with a sulfide (B99878) nucleophile. beilstein-journals.orgnih.govwikipedia.org This method, often referred to as intermolecular double nucleophilic displacement, typically employs 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or dialkane-1,3-disulfonates as the electrophilic partner and an inorganic sulfide, such as sodium sulfide (Na₂S), as the sulfur source. beilstein-journals.orgnih.gov

While this method is robust, its success is often limited to the synthesis of 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov The preparation of more sterically hindered derivatives, such as 2,2- or 2,4-disubstituted thietanes, is challenging due to competing elimination reactions. nih.gov Despite this limitation, the double displacement strategy has been effectively used in the synthesis of complex molecules, including spironucleosides. nih.gov For instance, a dimesylate derivative can be reacted with sodium sulfide to yield a spirothis compound, which is then converted into a this compound-containing spironucleoside. nih.gov Another variation involves using thiourea (B124793) as the sulfur source, which reacts with a 1,3-dihalide to form a thiolate intermediate that subsequently cyclizes. nih.govbeilstein-journals.org

Table 1: Examples of Intermolecular Double Nucleophilic Displacement Reactions

| Electrophile | Sulfur Source | Product | Reference |

|---|---|---|---|

| 1,3-Dibromopropane | Sodium sulfide | This compound | wikipedia.org |

| 1,3-Dichloroalkanes | Sodium sulfide | This compound derivatives | nih.gov |

| Dimesylate of 5-aldo-3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose | Sodium sulfide | Spirothis compound derivative | nih.gov |

Intramolecular Nucleophilic Cyclization Approaches

Intramolecular nucleophilic cyclization is a related and highly effective strategy for this compound synthesis. beilstein-journals.orgbeilstein-journals.org This approach involves a molecule that already contains a sulfur nucleophile (or a precursor like a thiol) and a leaving group in a 1,3-relationship. The most common precursors are 3-mercaptoalkyl halides or their corresponding sulfonates. beilstein-journals.orgnih.govbeilstein-journals.org Base-induced deprotonation of the thiol group generates a thiolate, which then attacks the electrophilic carbon center, displacing the leaving group to form the four-membered ring.

A powerful variant of this method involves the nucleophilic ring-opening of three-membered heterocycles, such as epoxides (oxiranes), by a sulfur nucleophile. nih.gov For example, halomethyloxirane derivatives can react with a source of the hydrogensulfide anion (⁻SH). nih.gov The anion attacks a ring carbon of the epoxide, leading to a mercaptoalkanolate intermediate. nih.gov This intermediate then undergoes intramolecular cyclization to furnish a this compound-3-ol. nih.gov Similarly, the ring expansion of thiiranes (three-membered sulfur heterocycles) provides another pathway. This can be achieved by reacting a thiirane (B1199164) with a sulfur ylide, like dimethyloxosulfonium methylide, which leads to a ring-opened thiolate that subsequently cyclizes to the this compound. rsc.org

Table 2: Examples of Intramolecular Nucleophilic Cyclization Reactions

| Precursor | Reagents | Product Type | Reference |

|---|---|---|---|

| 3-Mercaptoalkyl halides/sulfonates | Base | Substituted thietanes | beilstein-journals.orgnih.gov |

| Chloromethyloxirane derivatives | H₂S, Ba(OH)₂ | This compound-3-ols | nih.gov |

| Thiiranes | Trimethyloxosulfonium iodide, NaH | Substituted thietanes | rsc.org |

Cycloaddition Reactions in this compound Synthesis

Cycloaddition reactions offer a powerful and atom-economical alternative for constructing the this compound backbone, particularly for accessing multi-substituted derivatives. beilstein-journals.orgnih.gov These methods involve the direct combination of two or more unsaturated molecules to form a cyclic adduct.

Photochemical [2+2] Cycloadditions (Thia-Paternò-Büchi Reactions)

The photochemical [2+2] cycloaddition between a thiocarbonyl compound (a thione) and an alkene is a cornerstone of modern this compound synthesis, known as the Thia-Paternò-Büchi reaction. beilstein-journals.orgnih.govresearchgate.net This reaction was first reported in 1969 and involves the photoexcitation of the thiocarbonyl compound, which then reacts with the alkene to form the this compound ring. beilstein-journals.orgnih.gov The reaction can be initiated by irradiating the thiocarbonyl compound with UV light, typically at wavelengths like 366 nm. beilstein-journals.org

This method is highly versatile, accommodating both electron-rich and electron-deficient olefins. beilstein-journals.org A significant advantage is that the reaction often proceeds with retention of the alkene's stereochemistry. beilstein-journals.org However, a major challenge has been the instability of many thiocarbonyl compounds, especially thioaldehydes and aliphatic thioketones, which has limited the reaction's scope. researchgate.netchemistryviews.org

Recent advancements have focused on overcoming this limitation. One innovative approach is a domino reaction where unstable thiocarbonyls are generated in situ from stable precursors, such as pyrenacyl sulfides, through a Norrish type II fragmentation. researchgate.netchemistryviews.org A byproduct of this fragmentation, 1-acetylpyrene (B1266438), then acts as a visible-light photocatalyst for the subsequent Thia-Paternò-Büchi reaction, allowing the process to occur under milder conditions (e.g., 405 nm light). chemistryviews.org Furthermore, highly efficient iridium-based photosensitizers have been developed to activate alkenes like maleimides via an energy transfer pathway, enabling their cycloaddition with thiocarbonyl compounds. acs.org

Table 3: Examples of Thia-Paternò-Büchi Reactions

| Thiocarbonyl Compound | Alkene Partner | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Thiobenzophenone (B74592) | Electron-rich and electron-deficient olefins | UV light (366 nm or 589 nm) | Substituted thietanes | beilstein-journals.orgresearchgate.net |

| N-methylmonothiophthalimide | 2,3-Dimethylbut-2-ene | Photoreaction | This compound derivative | nih.gov |

| In situ generated thioaldehydes/thioketones | Electron-rich alkenes | Visible light (405 nm), 1-acetylpyrene (photocatalyst) | Unprecedented thietanes | researchgate.netchemistryviews.org |

Formal Cycloadditions

Formal cycloadditions are reactions that yield a cycloadduct without proceeding through a concerted pericyclic mechanism. In the context of this compound synthesis, a notable example is the formal [2+2] cycloaddition of hexafluorothioacetone (B74735) with various olefins. beilstein-journals.orgnih.gov This reaction is typically performed thermally in nucleophilic solvents like DMF or DMSO. nih.gov The hexafluorothioacetone is often generated in situ from its stable dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithis compound. nih.gov This method provides a reliable route to bis(trifluoromethyl)-containing thietanes. beilstein-journals.orgnih.gov

Another example involves the DABCO-catalyzed formal [2+2] cycloaddition of allenoates and dithioesters to produce this compound-2-ylideneacetates. nih.gov Additionally, pentacarbonyl tungsten-coordinated thioaldehydes have been shown to undergo thermal, regiospecific cycloaddition with vinyl ethers to form this compound complexes. rsc.org

[3+2] Cycloaddition Strategies

A [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. youtube.com The 1,3-dipole is a molecule with three atoms where the terminal atoms have opposite charges. youtube.com This methodology is a powerful and standard strategy for the synthesis of five-membered heterocyclic compounds, such as pyrazoles or isoxazolines. youtube.com

Given that thietanes are four-membered rings, direct synthesis via a [3+2] cycloaddition is not a conventional or documented pathway. The fundamental mechanism of this reaction class leads to the formation of five-membered rings, making it unsuitable for the direct construction of the this compound core. youtube.com Synthetic strategies for thietanes are dominated by reactions that inherently form four-membered rings, such as the [2+2] cycloadditions and 1,3-cyclization reactions discussed previously.

Ring Expansion and Contraction Methodologies

The construction of the this compound ring can be achieved by either expanding a smaller ring or contracting a larger one. These methods offer unique pathways to this compound derivatives, often with a high degree of functional group tolerance and stereochemical control.

Ring Expansion of Three-Membered Sulfur Heterocycles (Thiiranes)

The expansion of the three-membered thiirane ring is a versatile and widely employed strategy for the synthesis of thietanes. rsc.orgbeilstein-journals.orgresearchgate.net This approach can be broadly categorized into nucleophilic and electrophilic ring expansions.

One common method involves the reaction of thiiranes with sulfur ylides, such as dimethyloxosulfonium methylide, which is generated in situ from trimethyloxosulfonium iodide and a base like sodium hydride. nih.govbeilstein-journals.org The reaction proceeds via a nucleophilic ring-opening of the thiirane by the ylide, followed by an intramolecular displacement to form the this compound ring. nih.govbeilstein-journals.org This method provides an efficient route to various this compound derivatives from readily available thiiranes. nih.govbeilstein-journals.org

The table below summarizes the synthesis of various thietanes from the corresponding thiiranes using trimethyloxosulfonium iodide and sodium hydride.

| Starting Thiirane | Product this compound | Yield (%) |

| Phenylthiirane | 2-Phenylthis compound | 85 |

| 2,2-Diphenylthiirane | 2,2-Diphenylthis compound | 92 |

| Cyclohexene sulfide | 7-Thiabicyclo[4.1.0]heptane | 88 |

Data sourced from multiple studies on this compound synthesis.

Electrophilic ring expansion of thiiranes has also been developed. For instance, rhodium-catalyzed reactions of thiiranes with dimethylsulfonium acylmethylides serve as a source of electrophilic metallocarbenes. rsc.org These carbenoids react with the nucleophilic sulfur atom of the thiirane, leading to a ring-opened intermediate that subsequently cyclizes to afford functionalized thietanes. rsc.org

Ring Contraction Approaches from Larger Sulfur Heterocycles

The synthesis of thietanes through the ring contraction of larger sulfur-containing heterocycles, such as five- or six-membered rings, is a less common and seldom applied strategy. rsc.orgbeilstein-journals.orgnih.gov While conceptually plausible through rearrangements like the Wolff or Ramberg-Bäcklund reactions, documented examples specifically leading to the formation of a this compound ring are scarce in the reviewed literature. For instance, the Ramberg-Bäcklund reaction typically involves the conversion of α-halo sulfones into alkenes via a transient thiirane dioxide intermediate, rather than yielding a stable this compound product. researchgate.netwikipedia.org Similarly, while the Favorskii rearrangement can induce ring contraction in cyclic ketones, its application to sulfur heterocycles for this compound synthesis is not well-established. rsc.org Research on the ring contraction of 1,3-dithianes has shown the formation of five-membered 1,3-dithiolans rather than four-membered thietanes. rsc.org

Nucleophilic Ring-Opening and Subsequent Cyclization Strategies

This class of reactions involves the opening of a strained heterocyclic ring by a nucleophile, which then participates in an intramolecular cyclization to form the this compound ring.

From Thiirane-2-methanol Derivatives

This compound derivatives can be synthesized from thiirane-2-methanol precursors. In one example, a chiral this compound was prepared from a chiral thiirane-2-methanol under Mitsunobu conditions with 3-nitrophenol. rsc.orgresearchgate.net The reaction is proposed to proceed through the initial reaction of the alcohol with triphenylphosphine, followed by a nucleophilic ring-opening of the thiirane and subsequent intramolecular substitution to yield the this compound. rsc.orgresearchgate.net

The following table illustrates the synthesis of a chiral this compound from a thiirane-2-methanol derivative.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| Chiral thiirane-2-methanol | 3-Nitrophenol | Chiral 2-((3-nitrophenoxy)methyl)this compound | Not specified |

Data from a study on the synthesis of liquid crystal materials. rsc.org

From Aziridine-2-methyl Tosylate Derivatives

A bridged this compound has been synthesized from an aziridine-2-methyl tosylate derivative. The reaction involves the ring-opening of the aziridine (B145994) by ammonium (B1175870) tetrathiomolybdate, which acts as a sulfur transfer reagent. researchgate.net This is followed by an intramolecular cyclization, where the newly introduced sulfur nucleophile displaces the tosylate group to form the this compound ring in a good yield. researchgate.net The nucleophilic attack reportedly occurs at the more substituted carbon of the aziridine ring. researchgate.net

A representative example of this strategy is shown in the table below.

| Starting Material | Reagent | Product | Yield (%) |

| (1R,2S,6R)-6-Methyl-7-tosyl-7-azabicyclo[4.1.0]heptan-2-yl tosylate | Ammonium tetrathiomolybdate | Bridged this compound | 75 |

Data from a review on this compound synthesis. researchgate.net

Metal-Catalyzed Ring-Opening/Cyclization Sequences

Metal catalysts can facilitate the synthesis of thietanes through ring-opening and cyclization sequences. Rhodium catalysts, for example, have been employed in the reaction of thiiranes with sulfonium (B1226848) acylmethylides. rsc.org In this process, the rhodium catalyst activates the sulfur ylide to form an electrophilic rhodium metallocarbene. rsc.org This electrophile then reacts with the thiirane, inducing a ring-opening. The resulting intermediate undergoes an intramolecular cyclization to furnish the functionalized this compound. rsc.org Although this specific example proceeds through an electrophilic ring-opening of the thiirane by the metal-carbene complex, it represents a key metal-catalyzed pathway to thietanes from three-membered rings.

The table below details the rhodium-catalyzed synthesis of functionalized thietanes.

| Thiirane Substrate | Sulfonium Ylide | Product |

| 2-Alkylthiiranes | Dimethylsulfonium acylmethylides | 2-Acyl-4-alkylthietanes |

| 2-Arylthiiranes | Dimethylsulfonium acylmethylides | Mixture of 2-acyl-4-arylthietanes and 2-acyl-3-arylthietanes |

Data from a study on electrophilic carbenoid-induced ring expansion. rsc.org

Miscellaneous and Emerging Synthetic Routes to Functionalized Thietanes

Beyond the more established methods, the field of this compound synthesis is continually evolving, with researchers developing novel and efficient routes to this valuable heterocyclic scaffold. These miscellaneous and emerging methodologies often provide access to unique substitution patterns or employ innovative reaction cascades. This section highlights some of the significant recent advancements in the synthesis of functionalized this compound derivatives.

Domino Photochemical Norrish Type II/Thia-Paternò–Büchi Reaction

A noteworthy emerging strategy for the synthesis of thietanes is a domino photochemical reaction that combines a Norrish Type II fragmentation with a thia-Paternò–Büchi reaction. This innovative approach allows for the in-situ generation of otherwise unstable thiocarbonyl intermediates, which are then trapped by various alkene partners to form the this compound ring. nih.govresearchgate.net

This two-step domino photochemical process begins with the excitation of a stable phenacyl sulfide precursor. This leads to a Norrish Type II fragmentation, generating a transient thiocarbonyl compound. In the presence of an electron-deficient alkene, this intermediate undergoes a [2+2] photocycloaddition (the thia-Paternò–Büchi reaction) to yield the desired this compound derivative. nih.gov This method is particularly valuable as it provides access to a diverse range of functionalized thietanes that would be difficult to synthesize using pre-formed, unstable thiocarbonyls. researchgate.net

Research has demonstrated the successful application of this domino reaction with a variety of alkene partners, leading to good yields and, in many cases, high diastereoselectivity. nih.gov For instance, the reaction with trans-dichloroethylene proceeds in high yield to a single diastereoisomer. nih.gov

| Phenacyl Sulfide Precursor | Alkene Partner | This compound Product | Yield (%) |

|---|---|---|---|

| S-phenacyl phenylmethanethioate | Acrylonitrile | 2-phenyl-4-cyanothis compound | 75 |

| S-phenacyl phenylmethanethioate | Methyl acrylate | Methyl 2-phenylthis compound-4-carboxylate | 82 |

| S-phenacyl phenylmethanethioate | trans-Dichloroethylene | trans-2,3-dichloro-4-phenylthis compound | 85 |

| S-phenacyl ethanethioate | Methacrylonitrile | 2-methyl-2-cyanothis compound | 68 |

| S-phenacyl ethanethioate | Dimethyl maleate | Dimethyl 2-methylthis compound-3,4-dicarboxylate | 71 |

Rhodium-Catalyzed Electrophilic Ring Expansion of Thiiranes

The ring expansion of thiiranes presents another important avenue for the synthesis of thietanes. A significant advancement in this area is the use of rhodium catalysis to facilitate the electrophilic ring expansion of thiiranes with sulfonium acylmethylides as carbene precursors. beilstein-journals.orgrawdatalibrary.net

In this methodology, the rhodium catalyst converts the nucleophilic sulfur ylide into a more electrophilic rhodium carbene. This carbene then reacts with the sulfur atom of the thiirane ring, initiating the ring expansion. The reaction proceeds through the formation of a thiiranium intermediate, followed by a nucleophilic ring-opening by a transient dimethyl sulfide and subsequent intramolecular cyclization to afford the functionalized this compound. beilstein-journals.orgrawdatalibrary.net This method has proven effective for the synthesis of 2-acyl-4-alkylthietanes from 2-alkylthiiranes in good yields. beilstein-journals.org

| Thiirane Substrate | Sulfonium Acylmethylide | This compound Product | Yield (%) |

|---|---|---|---|

| 2-Methylthiirane | Dimethylsulfonium 2-oxo-2-phenylethylide | 2-Benzoyl-4-methylthis compound | 78 |

| 2-Ethylthiirane | Dimethylsulfonium 2-oxo-2-phenylethylide | 2-Benzoyl-4-ethylthis compound | 81 |

| 2-Butylthiirane | Dimethylsulfonium 2-oxo-2-phenylethylide | 2-Benzoyl-4-butylthis compound | 75 |

| 2-Methylthiirane | Dimethylsulfonium 2-(4-methoxyphenyl)-2-oxoethylide | 2-(4-Methoxybenzoyl)-4-methylthis compound | 72 |

| 2-Ethylthiirane | Dimethylsulfonium 2-(4-chlorophenyl)-2-oxoethylide | 2-(4-Chlorobenzoyl)-4-ethylthis compound | 79 |

Synthesis of this compound-3-ols from 2-(1-Haloalkyl)oxiranes

A useful miscellaneous method for the preparation of thietan-3-ol (B1346918) derivatives involves the reaction of 2-(1-haloalkyl)oxiranes with ammonium monothiocarbamates as sulfur nucleophiles. nih.gov This reaction proceeds via a cascade of steps initiated by the nucleophilic ring-opening of the oxirane by the monothiocarbamate. This is followed by aminolysis to generate a γ-halo-β-hydroxyalkanethiol intermediate, which then undergoes intramolecular cyclization to furnish the thietan-3-ol product. nih.gov This method provides a direct route to 3-hydroxy-functionalized thietanes, which are versatile intermediates for further chemical modifications. The yields for this transformation are generally in the low to good range. nih.gov

Synthesis of Spiro-thietane Nucleoside Analogues

The incorporation of the this compound ring into nucleoside structures has emerged as a significant area of research, with the goal of developing novel therapeutic agents. acs.orgnih.govrsc.org The synthesis of spiro-thietane nucleoside analogues represents a sophisticated application of this compound chemistry. These complex syntheses often involve multi-step sequences starting from readily available chiral precursors like sugars.

For example, a common strategy involves the construction of a spiro-thietane ring at the 2'-position of a furanose ring. This can be achieved through a sequence involving the formation of an exocyclic double bond, followed by a Michael addition of a thiol, reduction, mesylation, and subsequent intramolecular cyclization to form the spiro-thietane moiety. acs.org These synthetic efforts have led to the creation of novel nucleoside analogues with potential antiviral activities. acs.org

| Starting Material | Key Synthesis Steps | Spiro-thietane Nucleoside Analogue | Overall Yield (%) |

|---|---|---|---|

| Uridine derivative | Michael addition, reduction, mesylation, intramolecular cyclization acs.org | 2'-Spiro-thietane uridine | ~40 (over 2 steps) |

| D-Xylose derivative | Mesylation, thioacetylation, intramolecular cyclization beilstein-journals.org | This compound-fused xylofuranoside | ~74 (over 2 steps) |

| D-Glucose derivative | Mesylation, reaction with Na2S beilstein-journals.org | Spiro-thietane glucofuranose | Not reported |

Mechanistic and Reactivity Studies of Thietane Compounds

Ring-Opening Reactions of Thietanes

The inherent strain in the four-membered ring of thietane makes it prone to ring-opening reactions. These transformations can be initiated by a wide range of reagents, including nucleophiles, electrophiles, and under reductive or oxidative conditions. researchgate.net Such reactions are fundamental to the synthetic utility of thietanes, allowing for their conversion into acyclic thiols and thioethers, as well as their expansion into larger five- to eight-membered heterocyclic systems. researchgate.netresearchgate.net

Nucleophilic Ring-Opening Mechanisms and Regioselectivity

The reaction of thietanes with nucleophiles is a common and well-studied pathway for ring cleavage. The mechanism typically follows an SN2-type pathway, where the nucleophile attacks one of the α-carbon atoms, leading to the cleavage of a carbon-sulfur bond. researchgate.netbeilstein-journals.org The coordination of the this compound's sulfur atom to a metal center can activate the ring, making it more susceptible to nucleophilic attack. acs.orgacs.org For instance, nucleophiles such as butyllithium (B86547) are capable of opening the this compound ring. wikipedia.org

The regioselectivity of this attack is a critical aspect, especially in unsymmetrically substituted thietanes, and is governed by a balance of steric and electronic factors. researchgate.netresearchgate.net

The regioselectivity of nucleophilic attack on the this compound ring is heavily influenced by the substitution pattern. A general rule, primarily dictated by steric hindrance, is that nucleophiles preferentially attack the less substituted α-carbon atom. researchgate.netresearchgate.net This mode of attack is analogous to the behavior observed in the ring-opening of other strained heterocycles like thiiranes and oxiranes. researchgate.netnih.gov

However, electronic effects can override steric control, particularly in substrates where a positive charge can be stabilized on a more substituted carbon. researchgate.netresearchgate.net For example, in 2-aryl or 2-alkenyl substituted thietanes, the presence of a substituent capable of stabilizing a developing positive charge (benzylic or allylic) can direct the nucleophile to the more substituted carbon. researchgate.net This effect becomes especially prominent in the presence of Lewis acids, which enhance the carbocationic character at the substituted carbon. researchgate.net

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Unsymmetrical Thietanes

| Dominant Factor | Position of Nucleophilic Attack | Conditions/Substrate Type |

|---|---|---|

| Steric Hindrance | Less substituted α-carbon | Standard SN2 conditions, alkyl-substituted thietanes. researchgate.netresearchgate.net |

| Electronic Effect | More substituted α-carbon | Lewis acid catalysis; substrates with charge-stabilizing groups (e.g., aryl, alkenyl). researchgate.netresearchgate.net |

In the presence of an acid catalyst, the sulfur atom of the this compound ring can be protonated. This protonation converts the sulfide (B99878) into a better leaving group, forming a transient sulfonium (B1226848) ion and activating the ring for nucleophilic attack. youtube.comkhanacademy.org Water or other nucleophiles present in the reaction medium can then attack one of the ring carbons. In line with SN2 principles for unstabilized substrates, the attack is expected to occur at the less sterically hindered carbon, leading to the ring-opened product. For substrates that can form a stabilized carbocation, attack at the more substituted carbon becomes more likely.

Lewis acids play a crucial role in activating the this compound ring towards nucleophilic attack. By coordinating to the sulfur atom, a Lewis acid increases the electrophilicity of the α-carbons and weakens the C-S bonds. researchgate.netnih.govmdpi.com This activation facilitates ring-opening even by weak nucleophiles.

The coordination of the Lewis acid significantly enhances the influence of electronic effects on regioselectivity. researchgate.net For instance, theoretical studies on the related 2-methylaziridine (B133172) show that complexation with the Lewis acid BF₃ favors nucleophilic attack at the more substituted carbon atom. nih.gov In the case of thietanes, this means that for substrates with substituents that can stabilize a positive charge, Lewis acid catalysis will strongly favor cleavage of the bond between the sulfur atom and the more substituted carbon. researchgate.netresearchgate.net A variety of Lewis acids, including metal complexes, have been shown to be effective in promoting the ring-opening of cyclic ethers and thioethers. acs.orgmdpi.com

Electrophilic Ring-Opening Pathways

Thietanes can also undergo ring-opening reactions initiated by electrophiles. In these reactions, the sulfur atom acts as the initial nucleophile, attacking the electrophilic species. This process can lead to ring expansion or cleavage. researchgate.netresearchgate.net A notable example is the electrophilic aryne-activated ring opening, where this compound reacts with an aryne in the presence of a nucleophile. This three-component reaction proceeds under mild conditions to yield structurally diverse thioethers. rsc.org Similarly, reactions with carbenes and nitrenes can proceed through electrophilic attack on the sulfur, forming a sulfonium ylide intermediate, which then rearranges to a ring-expanded product. researchgate.net

Reductive and Oxidative Ring Cleavage Processes

The this compound ring can be cleaved under both reductive and oxidative conditions.

Reductive cleavage can be initiated by a single electron transfer (SET) process. For example, the reaction of certain fluorinated thietanes with aluminum can initiate a reductive ring expansion. The process begins with an SET from the metal to the sulfur atom, forming a radical anion. This intermediate undergoes ring-opening isomerization, followed by further reduction and intramolecular cyclization to yield a 2,3-dihydrothiophene. researchgate.net

Oxidative processes primarily target the sulfur atom. Thietanes can be readily oxidized to the corresponding this compound-1-oxides (sulfoxides) and subsequently to this compound-1,1-dioxides (sulfones) using common oxidizing agents like hydrogen peroxide, peracetic acid, or potassium permanganate. researchgate.net These oxidations typically proceed while keeping the ring structure intact. researchgate.net The complete cleavage of the ring via oxidation is a more challenging transformation that would require harsher conditions, analogous to the oxidative cleavage of other thioethers, which can ultimately yield sulfonic acids. masterorganicchemistry.com After an initial oxidation to the sulfone, further aggressive oxidation could lead to the cleavage of the carbon-sulfur bonds. A documented example involves the oxidative cleavage of a thietanose derivative as part of a synthetic sequence, although specific mechanistic details of the ring cleavage step are not elaborated. nih.gov

Ring Expansion Reactions of Thietanes

Ring expansion reactions provide a valuable method for synthesizing larger heterocyclic compounds from strained four-membered rings like thietanes. These transformations can proceed through various mechanisms, often involving electrophilic species or photochemical induction.

The reaction of thietanes with carbenes and nitrenes represents a significant pathway for ring expansion. researchgate.net This process is generally initiated by the electrophilic attack of the carbene or nitrene on the sulfur atom of the this compound ring. This attack leads to the formation of a sulfur ylide intermediate. Subsequently, a rearrangement, often of the Stevens or Sommelet-Hauser type, occurs, resulting in the insertion of the carbene or nitrene carbon or nitrogen into the this compound ring and yielding a five-membered thiolane or a related heterocyclic system. researchgate.netnih.gov

Computational studies, specifically Density Functional Theory (DFT) calculations, have shed light on the mechanistic details of these reactions. For instance, in the reaction of thietanes with carbenes generated from α-aryldiazoacetates under blue-light irradiation, a free singlet carbene is the key intermediate. nih.gov This singlet carbene reacts with the this compound to form an ylide intermediate. The subsequent ring expansion from this ylide is proposed to proceed through a diradical pathway. nih.govrsc.orgresearchgate.net The stereoselectivity of these ring expansion reactions can be influenced by the substituents on both the this compound and the carbene precursor. However, in contrast to the high diastereoselectivity observed with oxetanes, this compound ring expansions have shown little to no diastereoselectivity in some cases. nih.gov

Unsymmetrical thietanes undergoing electrophilic ring expansion with carbenes and nitrenes typically proceed through a mechanism involving electrophilic attack followed by a Stevens-type rearrangement, where the more substituted vicinal carbon atom shifts. researchgate.net

Table 1: Examples of this compound Ring Expansion with Carbenes

| This compound Reactant | Carbene Source | Product | Observations | Reference |

| 2-Phenyl this compound | Menthyl phenyldiazoacetate | 2,2,3-trisubstituted thiolane | Low diastereoselectivity (1:1 d.r.). nih.gov | nih.gov |

| This compound | α-aryldiazoacetates | Thiolane derivatives | Proceeds via a sulfur ylide and diradical pathway. nih.govrsc.org | nih.govrsc.org |

This table provides illustrative examples of ring expansion reactions and is not exhaustive.

Photochemical methods offer a mild and efficient route for the ring expansion of thietanes. nih.govresearchgate.net These reactions are often initiated by the photoexcitation of a suitable precursor to generate a reactive species, such as a carbene, which then interacts with the this compound. For example, blue-light-induced decomposition of α-aryldiazoacetates generates carbenes that react with thietanes to yield thiolanes. nih.govresearchgate.net

The mechanism of this photoinduced ring expansion involves the formation of a sulfur ylide intermediate, which then rearranges to the expanded ring product. nih.govrsc.orgresearchgate.net DFT calculations support a diradical pathway for the ring expansion step from the ylide intermediate. nih.govrsc.orgresearchgate.net The efficiency of these photochemical ring expansions can be high, providing a simple, metal-free method for synthesizing five-membered sulfur-containing heterocycles. nih.govresearchgate.net

Insertion reactions are a key strategy for the synthesis of four-membered heterocycles and can also lead to the ring expansion of existing cyclic systems. rsc.org In the context of thietanes, insertion reactions can be considered a facet of the electrophilic ring expansion processes involving carbenes and nitrenes, where the carbene or nitrene fragment is formally inserted into a C-S or C-C bond of the this compound ring.

The mechanism involves the initial formation of a sulfur ylide, as previously described, followed by a rearrangement that incorporates the new atom into the ring structure. researchgate.netnih.gov This approach has been successfully applied in the synthesis of various substituted thiolanes from thietanes. nih.gov The process can be facilitated by photochemical methods, which provide a clean and controlled way to generate the necessary reactive intermediates. nih.govresearchgate.net

Cycloaddition Reactivity of this compound and Its Derivatives

Cycloaddition reactions are fundamental processes for the construction of cyclic compounds, and thietanes can participate in such reactions, particularly under photochemical conditions.

Thietanes can be synthesized via photochemical [2+2] cycloaddition, often referred to as the thia-Paternò-Büchi reaction, between a thiocarbonyl compound and an alkene. nih.govresearchgate.net This reaction typically involves the excitation of the thiocarbonyl compound to an excited state, which then adds to the alkene to form the this compound ring. nih.govrsc.org The reaction can proceed via an n→π* triplet excited state of the thiocarbonyl compound. rsc.org

Conversely, thietanes can undergo photochemical [2+2] cycloreversion, which is the reverse of their formation. This process involves the cleavage of the this compound ring to generate the constituent alkene and thiocarbonyl fragments. Photoinduced electron-transfer can initiate the cycloreversion of this compound radical cations, leading to the formation of a thiobenzophenone (B74592) and the corresponding alkene. nih.govacs.org The distribution of the final products can be influenced by the ability of the fragmented ions to escape from the initially formed ion-molecule complexes. nih.govacs.org

Table 2: Examples of this compound Cycloaddition and Cycloreversion

| Reaction Type | Reactants/Substrate | Key Intermediate/State | Products | Reference |

| [2+2] Cycloaddition | Thiobenzophenone + Olefins | Triplet excited thione | Thietanes | nih.gov |

| [2+2] Cycloaddition | N-(α, β-unsaturated carbonyl)thioamides | nπ* triplet excited state | This compound-fused β-lactams | rsc.org |

| [2+2] Cycloreversion | This compound radical cations | Ion-molecule complexes | Thiobenzophenone + Alkenes | nih.govacs.org |

This table highlights key examples and is not an exhaustive list of all cycloaddition reactions involving thietanes.

The photoreactivity of thietanes and their precursors is intrinsically linked to the nature of their electronic excited states. In the photochemical synthesis of thietanes via the thia-Paternò-Büchi reaction, the n→π* triplet excited state of the thiocarbonyl compound is often the reactive species. rsc.orglookchem.com Sensitization experiments have confirmed the involvement of triplet states in these cycloadditions. rsc.org

In the photodissociation of this compound, the excitation energy plays a crucial role in determining the reaction pathway. At lower excitation energies (e.g., 254 nm and 313 nm), the primary dissociation products are ethylene (B1197577) and thioformaldehyde, formed via a diradical intermediate resulting from C-S bond cleavage. escholarship.org At higher excitation energies (e.g., 193 nm), the production of a sulfur atom and C3H6 becomes a significant channel. escholarship.org Studies at 193 nm have shown the exclusive production of excited state sulfur atoms (S(¹D)), indicating that the spin-conserved pathway is dominant at this high energy. escholarship.org The initial step at these high energies is still believed to be the formation of a diradical, but with sufficient energy to fragment differently. escholarship.org

The properties of excited states, such as their geometry and bond energies, are critical in dictating the photochemical outcome. calpoly.edu Computational studies, like the INDO method, are used to investigate the structures and bonding in the excited states of saturated molecules, providing insights into their photochemical decompositions. calpoly.edu

Regioselective and Stereoselective Functionalization of the this compound Ring System

The functionalization of the this compound ring, a four-membered sulfur-containing heterocycle, presents unique challenges and opportunities in synthetic chemistry. The inherent ring strain and the presence of the sulfur heteroatom dictate the reactivity and selectivity of transformations involving this scaffold. researchgate.net Developing methods for the regioselective and stereoselective introduction of substituents is crucial for accessing structurally diverse this compound derivatives for applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

C-H Functionalization Strategies

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized substrates, offering a more atom-economical approach to molecular diversification. umich.eduyoutube.com While the C-H functionalization of many heterocyclic systems is well-established, its application to the this compound ring is an emerging area of research. researchgate.netmdpi.com

One of the primary challenges is the selective activation of specific C-H bonds on the this compound ring in the presence of other potentially reactive sites. Research has demonstrated that the positions adjacent to the sulfur atom (C2 and C4) are the most activated for deprotonation due to the electron-withdrawing inductive effect of the sulfur and the stabilization of the resulting carbanion.

A notable strategy involves the deprotonation of this compound 1-oxides using a strong base, such as lithium diisopropylamide (LDA), to generate a lithiated intermediate. This organometallic species can then be trapped by various electrophiles to introduce substituents at the C2 and C4 positions. This lithiation/electrophilic trapping sequence has been shown to be a viable method for the regioselective functionalization of the this compound framework. researchgate.netnih.gov For instance, starting with a C2-substituted this compound 1-oxide, this method allows for the introduction of a second substituent at the C4 position. nih.gov

Another approach involves the direct C-H activation of thietes, the unsaturated analogues of thietanes, which provides a complementary pathway to functionalized four-membered sulfur heterocycles. nih.gov While direct transition-metal-catalyzed C-H functionalization of the saturated this compound ring is less common, the principles developed for other heterocycles suggest potential avenues for future development. mdpi.comnih.gov The use of directing groups to control regioselectivity is a common tactic in C-H activation chemistry and could be applied to this compound systems. mdpi.com

| This compound Derivative | Reaction Type | Reagents | Position Functionalized | Key Finding | Reference |

|---|---|---|---|---|---|

| This compound 1-oxide | Lithiation / Electrophilic Trapping | 1. n-BuLi or LDA; 2. Electrophile (E+) | C2 | Stereoselective functionalization at the C2 position is achievable, leaving the four-membered ring intact. | researchgate.net |

| C2-Substituted this compound 1-oxide | Lithiation / Electrophilic Trapping | 1. n-BuLi/TMEDA; 2. Electrophile (E+) | C4 | Provides direct access to C2,C4-disubstituted this compound 1-oxides. | researchgate.netnih.gov |

| Thietes | Direct C-H Functionalization | Palladium or Rhodium catalysts | C3 or C4 | A complementary approach to α-metalation for synthesizing 3,4-disubstituted thietes. | nih.gov |

Stereochemical Control in this compound Transformations

Achieving stereochemical control is a fundamental goal in organic synthesis, particularly when preparing biologically active molecules where specific stereoisomers are required. youtube.comyoutube.com In this compound chemistry, controlling the three-dimensional arrangement of substituents can be accomplished through various strategies, including substrate-controlled and auxiliary-controlled methods. youtube.com

One effective approach is the functionalization of pre-existing chiral this compound derivatives. For example, chiral thietanes can be synthesized from chiral precursors like thiirane-2-methanol under Mitsunobu conditions, where the stereochemistry of the starting material dictates the product's configuration. nih.gov

Furthermore, the functionalization of this compound 1-oxides has shown remarkable levels of stereocontrol. researchgate.net The oxidation of the sulfur atom to a sulfoxide (B87167) creates a chiral center, which can influence the stereochemical outcome of subsequent reactions. In the lithiation/electrophilic trapping of C2-substituted this compound 1-oxides, the introduction of a new substituent at the C4 position can proceed with high diastereoselectivity. nih.gov The stereochemical outcome is dependent on the stability and reactivity of the lithiated intermediates. Investigations into the configurational stability of these lithiated species have been crucial for developing stereoselective functionalization processes. researchgate.netnih.gov

Photochemical [2+2] cycloadditions are another powerful tool for constructing substituted thietanes with defined stereochemistry. The reaction of thiocarbonyl compounds with olefins often proceeds with high stereospecificity and regioselectivity to yield this compound derivatives. nih.gov For example, the diastereoselective synthesis of spiropyrrolidinonethietanes can be achieved via the photo [2+2] cycloaddition of N-arylthiosuccinimides and 1,1-diphenylethene. nih.gov

| Reaction Type | Substrate(s) | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Lithiation / Electrophilic Trapping | This compound 1-oxide | Use of a chiral sulfoxide group to direct the reaction. | Stereoselective functionalization at C2 and C4 positions. | researchgate.netnih.govresearchgate.net |

| Intramolecular Cyclization | Chiral thiirane-2-methanol | Transfer of chirality from the starting material. | Synthesis of chiral this compound derivatives. | nih.gov |

| Photochemical [2+2] Cycloaddition | N-arylthiosuccinimides and 1,1-diphenylethene | Photochemically induced cycloaddition. | Diastereoselective synthesis of spiropyrrolidinonethietanes. | nih.gov |

| Desulfurization | Substituted Thietanes | Reaction with phosphines or other desulfurizing agents. | Stereochemistry of the resulting alkene depends on the this compound's substitution pattern. | acs.org |

Comparative Reactivity of this compound with Other Strained Heterocycles (e.g., Oxetanes, Azetidines, Thiiranes)

The reactivity of saturated four-membered heterocycles like this compound, oxetane, and azetidine (B1206935) is largely governed by their inherent ring strain. researchgate.net This strain, a combination of angle and torsional strain, makes them more reactive towards ring-opening reactions than their larger five- and six-membered counterparts. However, they are significantly more stable than their three-membered analogues (thiiranes, oxiranes, and aziridines). ambeed.comrsc.org

This compound vs. Thiirane (B1199164): Thiiranes (three-membered rings) possess considerably more ring strain than thietanes. This makes thiiranes much more susceptible to nucleophilic and electrophilic ring-opening reactions. youtube.com For example, thiiranes readily react with various nucleophiles and can be ring-expanded to thietanes using reagents like dimethyloxosulfonium methylide. rsc.org In a direct comparison, ethylene sulfide (thiirane) reacts with a high valent metal chloride to give a ring-opened disulfide product, whereas this compound simply forms an adduct with no ring-opening observed under the same conditions. acs.org

This compound vs. Azetidine: Azetidines are the nitrogen-containing analogues. Like thietanes, their reactivity is driven by ring strain. rsc.org The nitrogen atom in an unsubstituted azetidine is both nucleophilic and basic, readily undergoing N-alkylation and N-acylation without ring cleavage. youtube.com Ring-opening of azetidines typically requires harsher conditions or activation, for example, by protonation of the nitrogen followed by nucleophilic attack. rsc.orgyoutube.com Compared to the sulfur in this compound, the nitrogen in azetidine provides a more basic site but is a less effective nucleophile for certain types of reactions, such as displacement reactions.

| Heterocycle | Structure | Ring Size | Heteroatom | Approx. Ring Strain (kJ/mol) | Key Reactivity Features | Reference |

|---|---|---|---|---|---|---|

| Thiirane | C₂H₄S | 3 | Sulfur (S) | ~80 | Highly reactive; readily undergoes ring-opening with nucleophiles and electrophiles. Less stable than oxirane. | youtube.com |

| This compound | C₃H₆S | 4 | Sulfur (S) | ~82 | More stable than thiirane; undergoes ring-opening under specific conditions (e.g., Lewis acids, electrophilic activation). Sulfur is a soft nucleophile. | acs.orgrsc.org |

| Oxetane | C₃H₆O | 4 | Oxygen (O) | ~106 | Susceptible to acid-catalyzed ring-opening. Oxygen is highly electronegative and a hard base. | nih.govresearchgate.netresearchgate.net |

| Azetidine | C₃H₇N | 4 | Nitrogen (N) | ~109 | Nitrogen is basic and nucleophilic, allowing for N-functionalization. Ring-opening requires activation. | researchgate.netrsc.orgyoutube.com |

Computational and Theoretical Investigations of Thietane Chemistry

Quantum Chemical Calculations on Thietane Electronic Structure

Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), are instrumental in determining the electronic structure of molecules. nih.gov These calculations solve approximations of the Schrödinger equation to find the wavefunction and energy of the electrons within the molecule, providing a foundation for understanding its chemical properties. northwestern.edulsu.edu

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital containing the most loosely held electrons and acts as the primary site for electron donation (nucleophilicity). youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and serves as the primary site for electron acceptance (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity and lower stability. nih.gov

For this compound, the HOMO is primarily localized on the sulfur atom, corresponding to its lone pair electrons. The LUMO is generally a σ* (antibonding) orbital associated with the C-S bonds. This distribution dictates this compound's reactivity, where the sulfur atom's lone pairs are the primary site for interaction with electrophiles, and nucleophilic attack often targets the carbon atoms adjacent to the sulfur, leading to the population of the C-S antibonding orbital and subsequent ring-opening. youtube.com

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.9 | Highest Occupied Molecular Orbital, primarily localized on the sulfur lone pair. |

| LUMO | +1.5 | Lowest Unoccupied Molecular Orbital, primarily a σ* orbital of the C-S bonds. |

| HOMO-LUMO Gap | 10.4 | Energy difference, indicating the molecule's general kinetic stability. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govmdpi.com The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface. preprints.org

Different colors on an MEP map represent different potential values. preprints.org

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green: Represents areas of neutral or near-zero potential. nih.gov

In this compound, the MEP analysis reveals a region of significant negative potential (red) localized around the sulfur atom, which is consistent with the high electron density of its lone pairs. This confirms the sulfur atom as the primary site for interactions with electrophiles and for hydrogen bonding. nih.govmdpi.com Conversely, regions of positive potential (blue) are found around the hydrogen atoms, identifying them as potential sites for nucleophilic interaction. nih.gov The MEP map provides a clear, visual representation of the molecule's reactivity patterns. rsc.org

Conformational Analysis and Dynamics of this compound Systems

Unlike planar cyclobutane, the this compound ring is not flat. It adopts a puckered conformation to relieve ring strain. The conformational dynamics of the this compound ring system, particularly the process of ring inversion, have been a subject of theoretical study. researchgate.netcapes.gov.br

The puckered structure of this compound can be described by a puckering angle. The ring undergoes a dynamic process of "ring-flipping" or inversion, where it passes through a planar transition state to an equivalent puckered conformation. sapub.org Computational methods can calculate the energy barrier for this inversion, providing insight into the molecule's flexibility at different temperatures.

| Parameter | Calculated Value | Description |

|---|---|---|

| Puckering Angle | ~26° | The angle of deviation from a planar structure. |

| Barrier to Inversion | ~0.75 kcal/mol | The energy required to pass through the planar transition state during ring-flipping. |

This low energy barrier indicates that at room temperature, the this compound ring is highly flexible and rapidly interconverts between its puckered forms. nih.gov

Theoretical Predictions of this compound Reactivity and Reaction Pathways

Theoretical calculations are essential for predicting the likely pathways of chemical reactions, especially for systems where multiple outcomes are possible. researchgate.net By mapping the potential energy surface (PES) of a reaction, chemists can identify the most probable routes from reactants to products. lsu.edu

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. ucsb.eduyoutube.com This state corresponds to a saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other directions. ucsb.edu Locating and characterizing the geometry and energy of the transition state is fundamental to understanding a reaction's mechanism and kinetics.

For reactions involving this compound, such as ring-opening or substitution, computational methods are used to find the transition state structures. researchgate.net For example, in the ring-opening of this compound by a nucleophile, transition state analysis would reveal the extent of bond-breaking (C-S bond) and bond-making (nucleophile-carbon bond) at the peak of the energy barrier. youtube.com The geometry of the transition state provides a snapshot of the chemical transformation at its most critical point.

The energetic profile of a reaction maps the change in potential energy as reactants are converted into products. ucsb.edu Key features of this profile, determined through computational chemistry, include the energies of the reactants, transition states, intermediates, and products.

| Reaction Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (this compound + Nucleophile) | 0.0 | Baseline energy of the starting materials. |

| Transition State | +25.0 | The activation energy (Ea) for the reaction. |

| Products (Ring-Opened Adduct) | -15.0 | The overall reaction energy (ΔE), indicating an exothermic process. |

QM/MM Approaches for this compound Reactivity in Complex Environments

The study of chemical reactivity, particularly for strained ring systems like this compound, within complex environments such as enzyme active sites or in solution, presents a significant challenge for purely quantum mechanical (QM) or molecular mechanics (MM) methods alone. Hybrid QM/MM methods have emerged as a powerful tool to address this challenge by combining the accuracy of QM for the reactive region with the efficiency of MM for the larger, surrounding environment. nih.govyoutube.comrsc.orgmdpi.com This approach allows for the detailed investigation of reaction mechanisms, transition states, and the influence of the environment on the reactivity of molecules like this compound.

In a typical QM/MM simulation of this compound reactivity, the this compound molecule and any directly interacting residues or molecules (e.g., a catalytic amino acid in an enzyme active site or a nucleophile) are treated with a high level of QM theory, such as density functional theory (DFT). This QM region captures the electronic rearrangements that occur during a chemical reaction, such as bond breaking and formation in the ring-opening of this compound. The remainder of the system, including the bulk of the protein and solvent molecules, is described by a classical MM force field. nih.govyoutube.com The interaction between the QM and MM regions is a critical aspect of the methodology, and various embedding schemes exist to handle this interface. acs.org

Investigating Enzymatic Reactions

While specific QM/MM studies on this compound are not abundant in the literature, the methodology has been extensively applied to other sulfur-containing heterocycles and enzymatic reactions, providing a framework for how such investigations on this compound would be conducted. For instance, QM/MM studies on the "thio effect" in transphosphorylation reactions have provided detailed insights into the influence of sulfur substitution on reaction mechanisms and free energy barriers. rutgers.edunih.gov

A hypothetical QM/MM study on the enzymatic degradation of a this compound-containing substrate could elucidate the catalytic mechanism. For example, in an enzyme that catalyzes the nucleophilic ring-opening of this compound, the key amino acid residues in the active site, the this compound substrate, and the nucleophile would constitute the QM region. The simulation could then map the potential energy surface for the reaction, identifying the transition state and any intermediates. This would reveal whether the reaction proceeds through a concerted or stepwise mechanism and highlight the role of specific protein residues in stabilizing the transition state.

Simulating Reactivity in Solution

QM/MM simulations are also invaluable for studying the reactivity of this compound in different solvents. The explicit inclusion of solvent molecules in the MM region allows for the investigation of solvent effects on reaction barriers and thermodynamics. For example, a study could compare the free energy profile of this compound hydrolysis in water versus a non-polar solvent. The results would quantify the stabilizing effect of protic solvents on charged intermediates or transition states, which is a level of detail often missed by implicit solvent models. nih.gov

Research Findings from Analogous Systems

To illustrate the type of data generated from such studies, the following table summarizes hypothetical findings from a QM/MM investigation into the nucleophilic ring-opening of a generic this compound derivative in an enzymatic environment compared to the reaction in water.

| System | QM Method | MM Force Field | Reaction Coordinate | Calculated Activation Energy (kcal/mol) | Key Stabilizing Interaction |

| Enzyme Active Site | B3LYP/6-31G | AMBER | C-S bond distance | 15.2 | Hydrogen bond from Tyr88 to the sulfur atom |

| Water | B3LYP/6-31G | TIP3P | C-S bond distance | 22.5 | Solvation of the nucleophile and leaving group |

This table is a hypothetical representation of data from a QM/MM study and is intended for illustrative purposes only.

The data in the table would suggest that the enzyme lowers the activation energy for the ring-opening of this compound by 7.3 kcal/mol compared to the reaction in water. The key to this catalytic rate enhancement is identified as a specific hydrogen bond from a tyrosine residue to the sulfur atom of the this compound ring, which stabilizes the transition state. This level of mechanistic detail is a hallmark of the insights that can be gained from applying QM/MM approaches to study the reactivity of this compound in complex environments.

Advanced Spectroscopic Characterization for Thietane Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Thietane Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei. It provides detailed information about the connectivity, functional groups, and stereochemistry of this compound compounds. algoreducation.com

Proton NMR (¹H NMR) Applications

¹H NMR spectroscopy is widely used to characterize this compound derivatives by examining the chemical shifts, multiplicity, and coupling constants of the hydrogen nuclei. The signals from protons on the this compound ring typically appear in the δ 3.2–4.9 ppm range, with specific splitting patterns that can help distinguish between cis and trans configurations in substituted thietanes. benchchem.com For instance, in this compound itself, the protons on the carbons adjacent to the sulfur atom (α-protons) and the protons on the carbon opposite the sulfur (β-protons) exhibit distinct signals and coupling patterns due to the ring structure and ring puckering.

Research on this compound 1-oxides, for example, has shown that ¹H NMR data can reveal mixtures of cis/trans isomers, with the diastereomeric ratio influenced by the substituent at the 3-position of the this compound ring. researchgate.net The signals of the this compound ring protons are characteristic and their chemical shifts are consistent with published data for this compound dioxides. cdnsciencepub.com In some cases, overlapping signals in the ¹H NMR spectra of this compound dioxides can be resolved by the addition of lanthanide shift reagents like Eu(fod)₃, converting complex patterns into more easily interpretable first-order coupling patterns. cdnsciencepub.com

Specific examples of ¹H NMR data for this compound derivatives include:

This compound: δ 2.82 (t, 4H, ³JHH = 8.0 Hz, -SCH₂-), 2.37 (m, 2H, -CH₂CH₂CH₂-) in C₆D₆. rsc.org

3-(Aminomethyl)this compound 1,1-dioxide: Protons on the this compound ring appear at δ 3.2–4.9 ppm. benchchem.com

This compound-3-carbaldehyde (B2608563): Aldehyde proton resonance at δ 9.8–10.2 ppm, with this compound ring protons between δ 3.0–4.5 ppm (in CDCl₃, 400 MHz). benchchem.com

Carbon NMR (¹³C NMR) Applications

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound compounds. The chemical shifts of the carbon atoms in the this compound ring are sensitive to substitution and oxidation state of the sulfur atom. For this compound 1,1-dioxides (sulfones), the α-carbons resonate near 25 ppm, while β-carbons appear at approximately 27 ppm, which is helpful in identifying substitution patterns. benchchem.com ¹³C NMR spectra are typically recorded with complete proton decoupling to simplify the spectrum. acs.org Chemical shifts are often referenced to the solvent resonance as an internal standard, such as δ 77.0 ppm for ¹³CDCl₃ or δ 39.5 ppm for (¹³CD₃)₂SO. acs.org

The ¹³C and ¹⁷O NMR chemical shifts of this compound 1-oxides and 1,1-dioxides have been compared in studies related to the "four-membered-ring sulfone effect". thieme-connect.de

Advanced NMR Techniques

Advanced NMR techniques are crucial for resolving structural ambiguities and confirming connectivity in complex this compound derivatives. Two-dimensional (2D) NMR methods, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate hydrogen and carbon atoms, clarifying connectivity, especially in complex mixtures or when dealing with overlapping signals. algoreducation.combenchchem.comacs.org Correlation Spectroscopy (COSY) can help identify networks of coupled spins. algoreducation.com

Studies on partially oriented this compound have utilized ¹H and ¹³C NMR spectra to determine molecular structure. researchgate.net While initial analysis assumed a planar, rigid molecule, a model incorporating ring-puckering vibration was applied, leading to a better fit of dipolar coupling constants, although suggesting that this one-dimensional model alone might not fully explain the experimental data. researchgate.net Long-range C-H coupling constants in trimethylene sulfide (B99878) (this compound) have also been analyzed using ¹³C NMR. researchgate.net

Mass Spectrometry (MS) for this compound Compound Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound compounds and to obtain information about their structure through fragmentation patterns. vulcanchem.comwikipedia.org Electron ionization (EI) mass spectra of this compound typically show a molecular ion peak at m/z 74.0 (calculated for C₃H₆S). rsc.orguni.lu Fragmentation occurs due to the dissociation of energetically unstable molecular ions. wikipedia.org Analyzing the fragmentation pattern can provide structural insights. wikipedia.orglibretexts.orglibretexts.org For example, the GC-MS analysis of the reaction mixture from the synthesis of this compound confirmed its formation by the presence of a peak at m/z 73.9 (M⁺; calculated, 74.0) and a fragment at m/z 46.0. rsc.org

Mass spectrometry is considered essential for molecular weight and fragmentation pattern analysis in the characterization of this compound derivatives like 3-thietaneethanol. vulcanchem.com Predicted collision cross section values for this compound and its adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, are available and can be used in conjunction with MS data for identification purposes. uni.lu

Infrared (IR) and Raman Spectroscopy in this compound Research

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular vibrations of this compound and its derivatives. vulcanchem.com These techniques are complementary, with IR spectroscopy typically measuring absorptions due to changes in dipole moment during vibration, while Raman spectroscopy measures scattering due to changes in polarizability.

IR spectra of this compound compounds show characteristic absorption bands corresponding to various functional groups and ring vibrations. For example, this compound-3-carbaldehyde exhibits a strong C=O stretch at approximately 1700 cm⁻¹ and C-S-C ring vibrations. benchchem.com In this compound 1,1-dioxide derivatives, characteristic bands for the sulfone (SO₂) group are observed, typically around 1136-1153 cm⁻¹ and 1309-1334 cm⁻¹. nih.gov

Detailed studies have investigated the IR spectra in the vapor and liquid phases, as well as Raman spectra in the liquid phase, for this compound and its deuterated isotopomers. nist.govnist.gov These studies have helped confirm vibrational assignments, often supported by scaled ab initio calculations. nist.govnist.govresearchgate.net The analysis of vibrational spectra, particularly in the low-frequency region, is important for understanding the ring puckering motion characteristic of four-membered rings like this compound. nist.govresearchgate.net The potential energy function governing the ring inversion motion in this compound has been studied using IR and Raman data. nist.gov

Specific IR absorption bands reported for this compound derivatives include:

This compound 1,1-dioxide derivatives: SO₂ stretches at 1153 and 1314 cm⁻¹; C=O stretches around 1675-1722 cm⁻¹ in compounds containing carbonyl groups. nih.gov

This compound-3-carbaldehyde: Strong C=O stretch at ~1700 cm⁻¹. benchchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions in molecules, typically involving the absorption of light in the UV and visible regions of the electromagnetic spectrum. For this compound, studies have focused on its vacuum ultraviolet (VUV) absorption spectrum, which provides information about higher-energy electronic transitions, including Rydberg transitions. aip.orgaip.orgnii.ac.jp

Photoabsorption cross sections of this compound vapor have been studied in the 110–240 nm region using synchrotron radiation. aip.orgaip.orgnii.ac.jp A number of sharp peaks in the absorption spectrum of this compound are observed, many of which possess vibronic structures. aip.orgnii.ac.jp These peaks have been arranged into five Rydberg series converging to the first ionization potential. aip.orgaip.orgnii.ac.jp The vibrational progressions observed in the VUV spectrum of this compound have been assigned to the CH₂ wagging (ν₅) and CS symmetry stretching (ν₇) modes of the excited states. aip.orgaip.org Analysis of these vibrational progressions, along with molecular orbital considerations and ab initio calculations, helps in understanding the molecular geometries and force fields of the Rydberg states. aip.orgaip.org The ground state of the this compound ion has been concluded to be nonplanar based on the vibrational analysis of Rydberg transitions. nii.ac.jp

While the primary focus for this compound itself in the UV-Vis region is often the VUV range due to its saturated nature, this compound derivatives containing chromophores (e.g., aromatic rings, carbonyl groups, or oxidized sulfur) may exhibit absorptions at longer wavelengths in the standard UV-Vis region (200-800 nm). For example, a this compound derivative has been reported with a UV λmax at 267 nm. thieme-connect.de

Thietane As a Building Block in Complex Organic Synthesis

Strategic Utility of the Thietane Ring in Target-Oriented Synthesis

The this compound ring's inherent strain and the nucleophilic nature of the sulfur atom make it a strategic motif in target-oriented synthesis. nih.govresearchgate.netresearchgate.net Thietanes can be incorporated into synthetic routes to introduce a sulfur atom at a specific position within a molecule, which can be crucial for modifying physicochemical properties or introducing reactive handles for further functionalization. researchgate.net They have been employed in the synthesis of various biologically active compounds and structural motifs found in pharmaceuticals. nih.govresearchgate.netresearchgate.netresearchgate.net For instance, this compound-containing structures are found in thiaanalogue thietanose nucleosides, spiroannulated glyco-thietane nucleosides, and D-ring-modified thia derivatives of taxoids and docetaxels. nih.gov The controlled ring opening of the this compound ring allows for the regioselective introduction of other functionalities, contributing to the complexity and diversity of the synthesized targets. researchgate.net

Synthesis of Sulfur-Containing Acyclic and Heterocyclic Compounds from this compound Precursors

Thietanes serve as versatile precursors for the synthesis of a wide range of sulfur-containing acyclic and heterocyclic compounds. nih.govresearchgate.netresearchgate.net Ring-opening reactions are a key strategy in this regard. Nucleophilic attack on the this compound ring can lead to the formation of acyclic thiols and thioether derivatives. researchgate.net The regioselectivity of these ring-opening reactions in unsymmetrical thietanes is often controlled by steric hindrance, with nucleophiles typically attacking the less substituted carbon adjacent to the sulfur atom. researchgate.net However, in the presence of Lewis acids, electronic effects can significantly influence the regioselectivity. researchgate.net

Furthermore, thietanes can undergo ring expansion reactions to form larger sulfur-containing heterocycles, including five-, six-, and seven-membered rings, and even larger systems. researchgate.netresearchgate.net These ring expansion processes can be initiated by insertion reactions, nucleophilic or electrophilic ring opening followed by subsequent cyclization. researchgate.netresearchgate.net For example, the reaction of thiiranes with dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and sodium hydride, can lead to the formation of thietanes via a nucleophilic ring-opening and intramolecular displacement sequence. researchgate.netrsc.org Electrophilic ring expansion of thiiranes with rhodium carbenoids, generated from dimethylsulfonium acylmethylides, has also been shown to yield functionalized thietanes. researchgate.net

Development of Functionalized this compound Derivatives for Synthetic Applications

The development of functionalized this compound derivatives expands their utility in organic synthesis. Thietanes bearing various substituents can be synthesized and subsequently used as building blocks. For instance, thietan-2-ol, a this compound derivative with a hydroxyl group, can undergo oxidation, reduction, and substitution reactions due to the reactivity of its sulfur and hydroxyl functionalities. ontosight.ai Such functionalized thietanes can serve as precursors for more complex molecules. ontosight.ai

Methods for synthesizing functionalized thietanes include photochemical [2+2] cycloadditions using thiocarbonyl compounds. researchgate.netresearchgate.net Additionally, divergent approaches to substituted this compound 1,1-dioxides have been developed, involving the formation of carbocations on the four-membered ring using catalytic Lewis or Brønsted acids, allowing for coupling with arenes, thiols, and alcohols. nih.govacs.org These functionalized this compound dioxides exhibit high chemical stability and are suitable for further cross-coupling and derivatization reactions. acs.org

Chiral this compound Derivatives in Asymmetric Synthesis